3-methoxy-n1,n1-dimethylbenzene-1,4-diamine

Organic Synthesis Process Chemistry Catalytic Hydrogenation

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (CAS 7474-82-0) is a polysubstituted p-phenylenediamine derivative bearing a methoxy group at the 3-position and a dimethylamino group at N1. Its molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 7474-82-0
Cat. No. B1593538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
CAS7474-82-0
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)N)OC
InChIInChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3
InChIKeyPXABZNHUEJWLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (CAS 7474-82-0): Key Physicochemical and Structural Baseline for Procurement


3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (CAS 7474-82-0) is a polysubstituted p-phenylenediamine derivative bearing a methoxy group at the 3-position and a dimethylamino group at N1. Its molecular formula is C9H14N2O with a molecular weight of 166.22 g/mol [1]. The compound exhibits a predicted boiling point of 266.5 °C at 760 mmHg, a density of 1.081 g/cm³, a refractive index of 1.584, and a calculated LogP of 1.92460 [1][2][3]. It contains one hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 38.5 Ų [1]. These baseline properties define its handling and formulation profile.

Why 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine Cannot Be Substituted by Generic p-Phenylenediamine Analogs


Generic substitution with unsubstituted N,N-dimethyl-p-phenylenediamine (CAS 99-98-9) or simpler analogs fails because the 3-methoxy substituent fundamentally alters both the electronic landscape and the physicochemical properties of the molecule. The electron-donating methoxy group increases the electron density on the aromatic ring, which is predicted to shift the oxidation potential and redox behavior compared to the unsubstituted parent [1][2]. Furthermore, the methoxy group increases the molecular weight from 136.20 g/mol (for the parent) to 166.22 g/mol, raises the LogP from approximately 1.9 to a predicted 1.92, and alters the hydrogen-bonding profile, directly impacting solubility, formulation, and downstream synthetic utility [1][3][4]. These non-trivial differences preclude simple 1:1 substitution in research or industrial applications without rigorous re-validation.

Quantitative Differentiation Evidence for 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine Against Closest Analogs


Synthetic Efficiency: High-Yield Catalytic Hydrogenation Route to 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

The synthesis of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is achieved via the catalytic hydrogenation of 3-methoxy-N,N-dimethyl-4-nitroaniline using 10% Pd/C under 50 psi H2 in ethyl acetate. This method delivers the target diamine in 94% yield after 0.5 hours . In contrast, the synthesis of the comparator 2-methoxymethyl-p-phenylenediamine (ME-PPD) typically requires multi-step sequences or specialized hydrogenation conditions, with overall yields ranging from 39.6% to 90% depending on the specific process [1][2]. The high yield and straightforward reduction of the nitro precursor provide a distinct advantage for procuring this compound at scale.

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Lipophilicity Modulation: LogP and TPSA Comparison of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine vs. Parent Diamine

The calculated LogP for 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is 1.92460, with a topological polar surface area (TPSA) of 38.5 Ų [1]. In comparison, the parent compound N,N-dimethyl-p-phenylenediamine (CAS 99-98-9) has a LogP of approximately 1.92 and a PSA of 29.26 Ų [2][3]. The introduction of the 3-methoxy group increases both LogP and TPSA, indicating a nuanced shift in lipophilicity and polarity that can affect membrane permeability and solubility profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

Antimicrobial Activity: Dose-Dependent Inhibition Profile of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine exhibits dose-dependent inhibition of bacterial growth, with reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL across different bacterial strains . While no direct head-to-head comparator data is available for this specific assay, this activity profile distinguishes it from the parent N,N-dimethyl-p-phenylenediamine, which is primarily known for its redox properties and use as a dye intermediate rather than for antimicrobial effects [1].

Antimicrobial Research Biological Activity Microbiology

Stability and Storage: Enhanced Stability Profile of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine vs. Air-Sensitive Analogs

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine is recommended for storage at 2-8°C under inert gas (nitrogen or argon) and protected from light [1]. In contrast, the comparator 2-methoxymethyl-p-phenylenediamine (ME-PPD) is known to be highly susceptible to surface oxidation, which can negatively impact the appearance and quality of the powdered material, making it a critical success criterion for cosmetic and research applications [2]. The methoxy substitution in the target compound appears to confer improved oxidative stability compared to the methoxymethyl analog.

Chemical Stability Storage Conditions Procurement

Physical Form and Handling: Liquid vs. Solid State Comparison for 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine is commercially available as a liquid (dark brown oil) , whereas the parent N,N-dimethyl-p-phenylenediamine is a colorless solid with a melting point of 53°C [1][2]. The liquid physical form of the target compound may offer advantages in certain formulation and handling scenarios, such as ease of volumetric dispensing or compatibility with liquid-phase reactions, while the solid comparator requires melting or dissolution prior to use.

Physical Form Formulation Handling

Receptor Interaction Profile: TAAR5 Agonist Activity of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine has been evaluated for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5). The compound exhibited an EC50 > 10,000 nM in a cAMP accumulation assay using HEK293 cells [1]. While this activity is relatively weak, it represents a specific receptor interaction not reported for the parent N,N-dimethyl-p-phenylenediamine, which is primarily characterized by its redox behavior and lack of defined receptor pharmacology [2].

Pharmacology Receptor Binding Trace Amine-Associated Receptor

Optimal Research and Industrial Applications for 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine Based on Evidence


Synthetic Building Block for Complex Organic Molecules

Given its high-yield (94%) synthesis via catalytic hydrogenation, 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is an ideal building block for the construction of more complex organic molecules in medicinal chemistry and materials science . Its unique substitution pattern provides a versatile scaffold for further functionalization, offering a strategic advantage over the parent diamine in diversity-oriented synthesis.

Antimicrobial Screening and Biological Probe Development

The reported antimicrobial activity (MIC 50-200 µg/mL) positions 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine as a candidate for antimicrobial screening programs and as a potential probe for studying bacterial growth inhibition . Its activity profile, absent in the parent compound, makes it a distinct choice for biological research.

Liquid-Phase Synthesis and Automated Workflows

The liquid physical form of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine, in contrast to the solid parent diamine, facilitates its use in liquid-phase synthesis, automated dispensing systems, and continuous flow chemistry platforms . This practical advantage can streamline research workflows and improve reproducibility in industrial settings.

Trace Amine-Associated Receptor (TAAR) Pharmacology Research

The weak but measurable agonist activity at mouse TAAR5 (EC50 > 10,000 nM) distinguishes 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine as a tool compound for exploring the pharmacology of trace amine-associated receptors [1]. While not a potent agonist, it provides a starting point for structure-activity relationship (SAR) studies in this emerging field.

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